3-(Oxiran-2-yl)propane-1-sulfonamide
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Overview
Description
3-(Oxiran-2-yl)propane-1-sulfonamide: is an organic compound with the molecular formula C5H11NO3S and a molecular weight of 165.21 g/mol It is characterized by the presence of an oxirane ring (epoxide) attached to a propane chain, which is further connected to a sulfonamide group
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which 3-(oxiran-2-yl)propane-1-sulfonamide belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance and folate synthesis, respectively .
Mode of Action
Sulfonamides generally act by inhibiting the aforementioned enzymes, thereby disrupting the physiological processes they regulate .
Biochemical Pathways
Based on the known targets of sulfonamides, it can be inferred that the compound may affect the carbonic anhydrase and dihydropteroate synthetase pathways .
Result of Action
Based on the known effects of sulfonamides, it can be inferred that the compound may lead to disruption of fluid balance and inhibition of folate synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Epoxidation of Allyl Sulfonamide: One common method involves the epoxidation of allyl sulfonamide using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Industrial Production Methods: Industrial production methods for 3-(Oxiran-2-yl)propane-1-sulfonamide may involve large-scale epoxidation processes using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The oxirane ring in 3-(Oxiran-2-yl)propane-1-sulfonamide is highly reactive towards nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfonic acids or reduction reactions to form sulfides, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a suitable solvent (e.g., ethanol or water) are commonly used.
Major Products Formed:
Nucleophilic Substitution Products: Depending on the nucleophile, products such as azido, thiocyanato, or amino derivatives are formed.
Oxidation Products: Sulfonic acids or sulfoxides are common oxidation products.
Reduction Products: Sulfides or secondary amines are typical reduction products.
Scientific Research Applications
Chemistry:
Building Block: 3-(Oxiran-2-yl)propane-1-sulfonamide serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology and Medicine:
Enzyme Inhibition:
Drug Development: It is explored as a scaffold for designing new pharmaceuticals with improved efficacy and selectivity.
Industry:
Comparison with Similar Compounds
3-(Oxiran-2-yl)propane-1-sulfonic Acid: Similar in structure but contains a sulfonic acid group instead of a sulfonamide group.
3-(Oxiran-2-yl)propane-1-thiol: Contains a thiol group instead of a sulfonamide group, leading to different reactivity and applications.
Uniqueness:
Properties
IUPAC Name |
3-(oxiran-2-yl)propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c6-10(7,8)3-1-2-5-4-9-5/h5H,1-4H2,(H2,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNCEFWKDOOJKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCCS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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